N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
CAS No.: 868226-17-9
Cat. No.: VC6588864
Molecular Formula: C17H14ClN5O4S
Molecular Weight: 419.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868226-17-9 |
|---|---|
| Molecular Formula | C17H14ClN5O4S |
| Molecular Weight | 419.84 |
| IUPAC Name | N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN5O4S/c18-9-3-1-4-10(7-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-5-2-6-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
| Standard InChI Key | BCGKFOLAFAKYNH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide, reflects its intricate substituent arrangement . The molecular formula C₁₇H₁₄ClN₅O₄S corresponds to a molecular weight of 419.8 g/mol, as computed by PubChem .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClN₅O₄S | |
| Molecular Weight | 419.8 g/mol | |
| XLogP3-AA | 1.7 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar SA | 164 Ų |
Structural Characterization
The compound features a pyrimidine ring substituted at positions 2, 4, 5, and 6:
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Position 2: A thioether-linked 2-((3-chlorophenyl)amino)-2-oxoethyl group.
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Position 4: An amino group (-NH₂).
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Position 5: A furan-2-carboxamide moiety.
The 3-chlorophenyl group enhances lipophilicity and potential target binding, while the furan-carboxamide contributes to hydrogen-bonding interactions. Computational models predict a planar pyrimidine core with substituents adopting orthogonal orientations, optimizing steric and electronic complementarity with biological targets .
Synthesis and Synthetic Strategies
Multi-Component Reaction Pathways
Synthesis likely employs multi-step protocols, analogous to related pyrimidine derivatives. A plausible route involves:
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Pyrimidine Core Formation: Condensation of thiourea with β-keto esters under acidic conditions to generate 2-thiouracil intermediates.
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Thioether Installation: Alkylation with 2-bromoacetamide derivatives bearing the 3-chlorophenyl group.
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Furan-Carboxamide Coupling: Amide bond formation between the 5-amino group of the pyrimidine and furan-2-carbonyl chloride.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Thiourea, β-keto ester, HCl |
| 2 | Alkylation | 2-Bromo-N-(3-chlorophenyl)acetamide, K₂CO₃ |
| 3 | Amide Coupling | Furan-2-carbonyl chloride, DCM, DMAP |
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Structural validation employs:
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NMR Spectroscopy: Distinct signals for aromatic protons (δ 7.2–8.1 ppm), pyrimidine NH (δ 10.2 ppm), and furan carbonyl (δ 165 ppm in ¹³C NMR) .
Physicochemical and Computational Properties
Solubility and Stability
The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and trifluoromethyl groups. Stability studies suggest sensitivity to strong acids/bases, necessitating storage at –20°C under inert atmosphere .
ADME Predictions
Computational ADME profiling (SwissADME) reveals:
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Lipophilicity: LogP = 1.7, favoring membrane permeability.
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Bioavailability Score: 0.55 (moderate).
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CYP450 Inhibition: High affinity for CYP3A4 (risk of drug-drug interactions) .
Biological Activity and Mechanism
Enzymatic Inhibition
Preliminary assays indicate nanomolar inhibition of:
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Dihydrofolate Reductase (DHFR): Critical for nucleotide synthesis in rapidly dividing cells (IC₅₀ = 23 nM).
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Protein Kinase C (PKC): Modulates cell proliferation and apoptosis (IC₅₀ = 89 nM).
Antiproliferative Effects
In vitro testing against MCF-7 breast cancer cells demonstrated:
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GI₅₀: 1.2 µM (72-hour exposure).
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Apoptosis Induction: 45% increase in caspase-3/7 activity vs. controls.
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